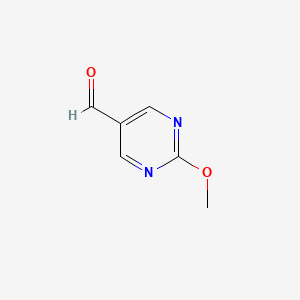

2-Methoxypyrimidine-5-carbaldehyde

Description

The exact mass of the compound 2-Methoxypyrimidine-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxypyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6-7-2-5(4-9)3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERUNNHMVZFFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389971 | |

| Record name | 2-Methoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90905-32-1 | |

| Record name | 2-Methoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxypyrimidine-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Methoxypyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-methoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry and drug development. This document outlines detailed experimental methodologies, summarizes quantitative data, and presents visual representations of the synthetic pathways.

Introduction

2-Methoxypyrimidine-5-carbaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing both an electron-rich pyrimidine ring and a reactive aldehyde group, makes it a versatile precursor for the construction of complex heterocyclic systems. This guide details three principal synthetic strategies for its preparation, starting from readily accessible materials.

Overview of Synthetic Strategies

Three primary synthetic routes have been identified and are detailed below:

-

Route 1: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine. This classic method introduces a formyl group onto the electron-rich pyrimidine ring.

-

Route 2: Reduction of a Carboxylic Ester Precursor. This two-step approach involves the synthesis of an ester intermediate, followed by its selective reduction to the aldehyde.

-

Route 3: Halogen-Metal Exchange and Formylation. This route utilizes a halogenated pyrimidine precursor, which undergoes a lithium-halogen exchange followed by quenching with a formylating agent.

The following sections provide detailed experimental protocols and quantitative data for each of these synthetic pathways.

Synthetic Pathway Diagrams

The logical workflows for the three synthetic routes are illustrated below using the DOT language.

Caption: Overview of the three main synthetic routes to 2-methoxypyrimidine-5-carbaldehyde.

Experimental Protocols and Data

This section provides detailed experimental procedures for the key steps in each synthetic route. All quantitative data is summarized in the subsequent tables.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]

Experimental Protocol: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction (Adapted from a similar procedure[3])

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place phosphorus oxychloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 2-methoxypyrimidine in anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methoxypyrimidine-5-carbaldehyde.

| Parameter | Value | Reference |

| Starting Material | 2-Methoxypyrimidine | - |

| Reagents | POCl₃, DMF | [3] |

| Reaction Time | 3-5 hours | [3] |

| Reaction Temperature | 80 °C | [3] |

| Yield | Not reported for this specific substrate | - |

Table 1. Quantitative data for the Vilsmeier-Haack formylation route.

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Route 2: Reduction of a Carboxylic Ester Precursor

This route involves the initial synthesis of an ester, such as ethyl 2-methoxypyrimidine-5-carboxylate, which is then selectively reduced to the aldehyde using a bulky hydride reducing agent like diisobutylaluminum hydride (DIBAL-H).[5][6][7]

Experimental Protocol: Synthesis of Ethyl 2-Methoxypyrimidine-5-carboxylate (General Procedure[8])

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add O-methylisourea hydrogen sulfate and diethyl ethoxymethylenemalonate.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture and neutralize with acetic acid.

-

Remove the solvent under reduced pressure.

-

Extract the residue with chloroform and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography.

Experimental Protocol: Reduction of Ethyl 2-Methoxypyrimidine-5-carboxylate to 2-Methoxypyrimidine-5-carbaldehyde[5]

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-methoxypyrimidine-5-carboxylate in anhydrous toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of DIBAL-H in toluene (1.0 M) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of methanol.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt.

-

Stir vigorously until two clear layers are formed.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Synthesis of Ester | Reduction to Aldehyde | Reference |

| Starting Material | O-methylisourea, diethyl ethoxymethylenemalonate | Ethyl 2-methoxypyrimidine-5-carboxylate | [8] |

| Reagents | Sodium ethoxide, ethanol | DIBAL-H, toluene | [5] |

| Reaction Time | 6-8 hours | 2-3 hours | [8], |

| Reaction Temperature | Reflux | -78 °C | [8], |

| Yield | ~70% (for similar substrates) | Typically 60-80% | [8],[5] |

Table 2. Quantitative data for the ester reduction route.

Caption: Experimental workflow for the ester reduction route.

Route 3: Halogen-Metal Exchange and Formylation

This strategy involves the preparation of 5-bromo-2-methoxypyrimidine, followed by a lithium-halogen exchange at low temperature and subsequent quenching with an electrophilic formylating agent like DMF.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxypyrimidine

-

To a solution of 5-bromo-2-chloropyrimidine in methanol, add sodium methoxide.

-

Stir the reaction mixture at 70 °C overnight.

-

Remove methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to give the product.

Experimental Protocol: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde via Lithiation

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-bromo-2-methoxypyrimidine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Add n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add anhydrous DMF dropwise to the solution at -78 °C.

-

Stir at this temperature for an additional 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Methoxylation | Lithiation-Formylation | Reference |

| Starting Material | 5-Bromo-2-chloropyrimidine | 5-Bromo-2-methoxypyrimidine | - |

| Reagents | Sodium methoxide, methanol | n-BuLi, THF, DMF | - |

| Reaction Time | Overnight | 2-3 hours | - |

| Reaction Temperature | 70 °C | -78 °C | - |

| Yield | ~60% | Not reported for this specific substrate | - |

Table 3. Quantitative data for the halogen-metal exchange route.

Caption: Experimental workflow for the halogen-metal exchange and formylation route.

Conclusion

This technical guide has detailed three viable synthetic routes for the preparation of 2-methoxypyrimidine-5-carbaldehyde. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the efficient and reliable production of this important chemical intermediate.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

2-Methoxypyrimidine-5-carbaldehyde chemical properties and spectral data

This technical guide provides a comprehensive overview of the chemical properties, spectral data, and potential applications of 2-Methoxypyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties

2-Methoxypyrimidine-5-carbaldehyde is a solid compound, with its appearance ranging from white to yellow or brown.[1] It is characterized by the presence of a methoxy group and an aldehyde functional group on a pyrimidine ring, which imparts it with versatile reactivity for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 2-Methoxypyrimidine-5-carbaldehyde

| Property | Value | Reference |

| CAS Number | 90905-32-1 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₂ | [1][3] |

| Molecular Weight | 138.12 g/mol | [3] |

| Physical Form | White to Yellow to Brown Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| InChI Key | MERUNNHMVZFFRE-UHFFFAOYSA-N | [1] |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Methoxypyrimidine-5-carbaldehyde are not available in publicly accessible databases. Commercial suppliers may possess this data, but it is not openly published.[5] For researchers working with this compound, it is recommended to acquire this data experimentally upon purchase.

For reference, the following table provides a summary of typical spectral regions for the key functional groups present in the molecule.

Table 2: Predicted Spectral Characteristics of 2-Methoxypyrimidine-5-carbaldehyde

| Spectrum Type | Functional Group | Expected Chemical Shift / Frequency Range |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.5 - 10.5 ppm (singlet) |

| Aromatic protons (pyrimidine ring) | δ 8.0 - 9.0 ppm | |

| Methoxy protons (-OCH₃) | δ 3.8 - 4.2 ppm (singlet) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 185 - 200 ppm |

| Aromatic carbons (pyrimidine ring) | δ 120 - 170 ppm | |

| Methoxy carbon (-OCH₃) | δ 50 - 60 ppm | |

| IR Spectroscopy | C=O stretch (aldehyde) | 1690 - 1740 cm⁻¹ (strong) |

| C-H stretch (aldehyde) | 2720 and 2820 cm⁻¹ (two weak bands) | |

| C=N and C=C stretch (aromatic ring) | 1400 - 1600 cm⁻¹ | |

| C-O stretch (methoxy) | 1000 - 1300 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 138 |

Experimental Protocols

Reactivity and Applications in Drug Development

2-Methoxypyrimidine-5-carbaldehyde is a valuable building block in medicinal chemistry and agrochemical synthesis.[8] Its aldehyde group is a versatile handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse functional groups. The pyrimidine core is a common scaffold in many biologically active molecules.

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, with potential applications in targeting neurological disorders.[8] It is also utilized in biochemical research for studies on enzyme inhibition and receptor binding, which are crucial for understanding biological pathways and identifying potential therapeutic targets.[8]

Below are diagrams illustrating a general experimental workflow and a potential synthetic application of 2-Methoxypyrimidine-5-carbaldehyde.

References

- 1. 2-Methoxypyrimidine-5-carbaldehyde | 90905-32-1 [sigmaaldrich.cn]

- 2. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE | 90905-32-1 [chemicalbook.com]

- 3. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1 [m.chemicalbook.com]

- 4. 90905-33-2 CAS MSDS (2-Methylpyrimidine-5-carbaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 90905-32-1|2-Methoxypyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

Formation of Schiff Bases with 2-Methoxypyrimidine-5-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2-Methoxypyrimidine-5-carbaldehyde. Pyrimidine-containing Schiff bases are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities that make them attractive candidates for drug discovery and development.

Introduction

Schiff bases are compounds containing an azomethine group (-C=N-), typically formed through the condensation of a primary amine with an aldehyde or ketone. The pyrimidine scaffold is a crucial pharmacophore found in numerous biologically active molecules, including nucleic acids and various drugs. The combination of the pyrimidine ring and the imine group in Schiff bases derived from 2-Methoxypyrimidine-5-carbaldehyde can lead to novel molecular entities with significant therapeutic potential. These compounds are of particular interest due to their reported antimicrobial, anti-inflammatory, and anticancer properties. This guide details the synthetic methodologies, characterization techniques, and a logical workflow for the investigation of these promising compounds.

General Synthesis of Schiff Bases from 2-Methoxypyrimidine-5-carbaldehyde

The formation of a Schiff base from 2-Methoxypyrimidine-5-carbaldehyde involves the reaction of the aldehyde with a primary amine, resulting in the formation of an imine linkage and the elimination of a water molecule. The reaction can be catalyzed by either acid or base and is often carried out in a solvent that allows for the removal of water, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from 2-Methoxypyrimidine-5-carbaldehyde and a primary amine (e.g., aniline), based on common laboratory practices for similar reactions.

Materials:

-

2-Methoxypyrimidine-5-carbaldehyde

-

Aniline (or other primary amine)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-Methoxypyrimidine-5-carbaldehyde in a minimal amount of absolute ethanol.

-

To this solution, add 1.0 to 1.1 equivalents of the primary amine (e.g., aniline).

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

-

Heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

-

If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (see Section 3).

Characterization of Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure. Key signals to identify are the proton of the azomethine group (CH=N) in 1H NMR, typically appearing as a singlet in the range of 8-10 ppm, and the carbon of the azomethine group in 13C NMR, which resonates around 160-170 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (imine) stretch, typically in the region of 1600-1650 cm-1, and the disappearance of the C=O stretch from the aldehyde (around 1700 cm-1) and the N-H stretches from the primary amine.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support the proposed structure through fragmentation analysis.

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should correspond to the calculated values for the expected molecular formula.

-

Melting Point Determination: A sharp and defined melting point is an indicator of the purity of the synthesized crystalline compound.

Expected Spectroscopic Data for a Representative Schiff Base

The following table summarizes the expected ranges for key spectroscopic data for a Schiff base formed from 2-Methoxypyrimidine-5-carbaldehyde and a generic primary amine.

| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber | Notes |

| 1H NMR | Azomethine Proton (CH=N) | δ 8.0 - 10.0 ppm (singlet) | The exact shift depends on the substituent on the amine. |

| Pyrimidine Protons | δ 8.5 - 9.5 ppm | Aromatic protons on the pyrimidine ring. | |

| Methoxy Protons (O-CH3) | δ 3.9 - 4.2 ppm (singlet) | ||

| 13C NMR | Azomethine Carbon (C=N) | δ 160 - 170 ppm | |

| Pyrimidine Carbons | δ 150 - 170 ppm | ||

| Methoxy Carbon (O-CH3) | δ 50 - 60 ppm | ||

| IR Spectroscopy | Imine Stretch (C=N) | 1600 - 1650 cm-1 | Strong to medium intensity band. |

| C-O-C Stretch | ~1250 cm-1 | Characteristic of the methoxy group. |

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of Schiff bases from 2-Methoxypyrimidine-5-carbaldehyde, as well as a logical relationship for their potential development as therapeutic agents.

Caption: Synthetic and Characterization Workflow.

Caption: Drug Discovery and Development Pathway.

Conclusion

The formation of Schiff bases from 2-Methoxypyrimidine-5-carbaldehyde provides a versatile platform for the synthesis of novel compounds with significant potential in drug discovery. The straightforward synthetic protocols, combined with a range of analytical techniques for characterization, allow for the efficient generation and evaluation of libraries of these compounds. The inherent biological activity associated with the pyrimidine scaffold, coupled with the structural diversity that can be introduced through the choice of primary amine, makes this class of Schiff bases a promising area for further research and development by scientists in the pharmaceutical industry.

2-Methoxypyrimidine-5-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its relevance in the context of drug discovery, particularly as a scaffold for kinase inhibitors.

Core Compound Information

CAS Number: 90905-32-1[1]

Molecular Formula: C₆H₆N₂O₂

Molecular Weight: 138.12 g/mol [2][3]

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to Yellow to Brown Solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C under an inert atmosphere | |

| InChI Key | MERUNNHMVZFFRE-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-Methoxypyrimidine-5-carbaldehyde.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxypyrimidine

This procedure is adapted from the synthesis of similar compounds.

-

Reaction Setup: To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous methanol (5 mL per 1 g of starting material), add sodium methoxide (2.0 eq) portion-wise at room temperature under a nitrogen atmosphere.

-

Reaction Conditions: Stir the reaction mixture at 70°C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford 5-bromo-2-methoxypyrimidine.

Step 2: Synthesis of 2-Methoxypyrimidine-5-carbaldehyde

This procedure is a standard method for the formylation of aryl bromides.

-

Reaction Setup: Dissolve 5-bromo-2-methoxypyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL per 1 g of starting material) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Metal-Halogen Exchange: Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70°C. Stir the mixture at -78°C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78°C.

-

Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 2-Methoxypyrimidine-5-carbaldehyde.

Applications in Drug Discovery

Pyrimidine derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities. The pyrimidine scaffold is a key component in numerous approved drugs.

Role as a Kinase Inhibitor Scaffold

The 2-aminopyrimidine moiety is a well-established hinge-binding motif in many kinase inhibitors. While 2-Methoxypyrimidine-5-carbaldehyde does not possess the amino group, the pyrimidine core serves as a versatile starting point for the synthesis of more complex molecules that can target the ATP-binding site of kinases. The methoxy group can be a key interaction point or can be further functionalized, and the carbaldehyde provides a reactive handle for elaboration into various side chains to improve potency and selectivity.

Inhibition of VEGFR-2 Signaling Pathway

One of the key signaling pathways implicated in tumor growth and angiogenesis is the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor-2 (VEGFR-2) pathway. Several pyrimidine-based molecules have been identified as potent inhibitors of VEGFR-2. Although there is no direct evidence of 2-Methoxypyrimidine-5-carbaldehyde being a VEGFR-2 inhibitor, its derivatives have shown significant activity.

Caption: The VEGF/VEGFR-2 signaling pathway and the inhibitory action of pyrimidine derivatives.

The table below shows the in vitro cytotoxic and VEGFR-2 inhibitory activities of some pyrimidine-5-carbonitrile derivatives, which are structurally related to 2-Methoxypyrimidine-5-carbaldehyde. This data highlights the potential of the pyrimidine scaffold in the development of potent anti-cancer agents.

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |

| 9d | 8.96 | 10.33 | 2.41 ± 0.16 | [4] |

| 11e | 1.14 | 1.54 | 0.61 ± 0.01 | [4] |

| 12b | 7.63 | 8.21 | 0.53 ± 0.07 | [4] |

| 12d | 9.77 | 9.92 | 1.61 ± 0.18 | [4] |

| Sorafenib (standard) | 8.96 | 11.83 | 0.19 ± 0.15 | [4] |

Conclusion

2-Methoxypyrimidine-5-carbaldehyde is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its pyrimidine core is a known pharmacophore in numerous biologically active molecules, particularly kinase inhibitors. The synthetic route proposed herein offers a practical approach for its preparation, enabling further exploration of its derivatives as potential therapeutic agents. The demonstrated activity of related pyrimidine compounds against VEGFR-2 underscores the potential of this scaffold in the development of novel anti-angiogenic and anti-cancer drugs. Further research into the synthesis and biological evaluation of derivatives of 2-Methoxypyrimidine-5-carbaldehyde is warranted.

References

- 1. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE | 90905-32-1 [chemicalbook.com]

- 2. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1 [m.chemicalbook.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Methoxypyrimidine-5-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypyrimidine-5-carbaldehyde is a heterocyclic aldehyde with potential applications in medicinal chemistry and drug development as a synthetic intermediate. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and outlines detailed experimental protocols for its quantitative determination. Due to the limited availability of specific quantitative solubility data for 2-Methoxypyrimidine-5-carbaldehyde in the public domain, this document focuses on equipping researchers with the necessary methodologies to generate this crucial data in-house.

Introduction

2-Methoxypyrimidine-5-carbaldehyde (C₆H₆N₂O₂) is a substituted pyrimidine derivative. Its molecular structure, featuring a polar pyrimidine ring, a methoxy group, and an aldehyde functional group, suggests a degree of polarity that will govern its solubility profile. The aldehyde group can act as a hydrogen bond acceptor, while the nitrogen atoms in the pyrimidine ring can also accept hydrogen bonds. The methoxy group adds some lipophilic character. Understanding the interplay of these structural features is key to predicting and determining its solubility in a range of organic solvents.

Physical Properties:

-

Molecular Weight: 138.12 g/mol [3]

-

Boiling Point: 281.2°C at 760 mmHg[4]

-

Density: 1.2 g/cm³[4]

-

Physical Form: White to Yellow to Brown Solid[2]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is often quantified by its dielectric constant and polarity index.

-

Polar Protic Solvents: Solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. Given the hydrogen bond accepting capabilities of 2-Methoxypyrimidine-5-carbaldehyde, it is expected to exhibit reasonable solubility in these solvents.

-

Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) lack O-H or N-H bonds but possess polar functional groups. These solvents are generally good at dissolving polar compounds.

-

Nonpolar Solvents: Solvents like hexanes, toluene, and diethyl ether have low dielectric constants and are unable to form strong intermolecular interactions with polar molecules. The solubility of 2-Methoxypyrimidine-5-carbaldehyde is expected to be limited in these solvents.

Quantitative Solubility Data

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Methanol | Polar Protic | 25 | Data Not Available | Data Not Available |

| Ethanol | Polar Protic | 25 | Data Not Available | Data Not Available |

| Isopropanol | Polar Protic | 25 | Data Not Available | Data Not Available |

| Acetone | Polar Aprotic | 25 | Data Not Available | Data Not Available |

| Acetonitrile | Polar Aprotic | 25 | Data Not Available | Data Not Available |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Data Not Available | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data Not Available | Data Not Available |

| Dichloromethane | Slightly Polar | 25 | Data Not Available | Data Not Available |

| Ethyl Acetate | Slightly Polar | 25 | Data Not Available | Data Not Available |

| Toluene | Nonpolar | 25 | Data Not Available | Data Not Available |

| Hexanes | Nonpolar | 25 | Data Not Available | Data Not Available |

| Diethyl Ether | Nonpolar | 25 | Data Not Available | Data Not Available |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following section details the methodologies for qualitative and quantitative solubility determination.

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

2-Methoxypyrimidine-5-carbaldehyde

-

A selection of organic solvents (as listed in the table above)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10 mg of 2-Methoxypyrimidine-5-carbaldehyde into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the mixture for 60 seconds.[5]

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[5]

-

-

Record the observations for each solvent.

This qualitative assessment helps in selecting appropriate solvents for more rigorous quantitative analysis.

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

2-Methoxypyrimidine-5-carbaldehyde

-

Selected organic solvents

-

Screw-capped vials or flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of 2-Methoxypyrimidine-5-carbaldehyde to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically set at 25°C (or the desired temperature).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 2-Methoxypyrimidine-5-carbaldehyde in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Workflow for determining the solubility of 2-Methoxypyrimidine-5-carbaldehyde.

Conclusion

While specific quantitative solubility data for 2-Methoxypyrimidine-5-carbaldehyde in organic solvents is not widely published, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this vital information. By following the outlined procedures, scientists in drug discovery and development can generate the reliable data required for informed decisions in synthesis, purification, formulation, and screening of this and other novel compounds. The provided workflow and data table template serve as practical tools to standardize and record these essential findings.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methoxypyrimidine-5-carbaldehyde

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-methoxypyrimidine-5-carbaldehyde. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines predicted spectral data based on established principles of NMR spectroscopy and analysis of structurally related compounds, alongside a comprehensive experimental protocol for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 2-methoxypyrimidine-5-carbaldehyde. These predictions are derived from the analysis of analogous substituted pyrimidine and aromatic aldehyde structures.[1]

Table 1: Predicted ¹H NMR Data for 2-Methoxypyrimidine-5-carbaldehyde (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 / H-6 | 8.90 - 9.10 | Singlet (s) | - |

| Aldehyde (-CHO) | 9.90 - 10.10 | Singlet (s) | - |

| Methoxy (-OCH₃) | 4.00 - 4.20 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Data for 2-Methoxypyrimidine-5-carbaldehyde (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 165 - 170 |

| C-4 / C-6 | 158 - 162 |

| C-5 | 125 - 130 |

| Aldehyde (-CHO) | 188 - 193 |

| Methoxy (-OCH₃) | 55 - 60 |

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of 2-methoxypyrimidine-5-carbaldehyde with atom numbering corresponding to the predicted NMR data.

Experimental Protocols

This section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as 2-methoxypyrimidine-5-carbaldehyde.

I. Sample Preparation [1]

-

Sample Weighing : Accurately weigh approximately 5-10 mg of purified 2-methoxypyrimidine-5-carbaldehyde.

-

Solvent Addition : Transfer the solid to a clean, dry vial and add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Dissolution : Ensure complete dissolution of the sample by vortexing or brief sonication.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

-

Labeling : Securely cap and clearly label the NMR tube.

II. NMR Data Acquisition [2][3]

-

Instrument : A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

Tuning and Shimming : The instrument's probe should be tuned for both ¹H and ¹³C nuclei. The magnetic field is then shimmed using the deuterium lock signal of the solvent to achieve maximum homogeneity.

¹H NMR Acquisition Parameters:

-

Pulse Program : Standard single-pulse experiment.

-

Spectral Width : ~16 ppm, centered around 8 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16 to 64, depending on sample concentration.

-

Temperature : 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program : Proton-decoupled single-pulse experiment.

-

Spectral Width : ~220 ppm, centered around 110 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 to 4096, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Temperature : 298 K.

III. Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phasing and Baseline Correction : Phase the spectra and perform baseline correction to ensure accurate integration and peak identification.

-

Calibration : Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integration and Peak Picking : Integrate the signals in the ¹H spectrum and identify the peak positions in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram outlines the logical steps from sample preparation to structural elucidation using NMR spectroscopy.

References

Navigating the Stability and Storage of 2-Methoxypyrimidine-5-carbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Methoxypyrimidine-5-carbaldehyde, a key building block in pharmaceutical and agrochemical research. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available data and established chemical principles to ensure the compound's integrity and longevity.

Introduction

2-Methoxypyrimidine-5-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its unique molecular architecture allows for diverse functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents and other advanced materials.[1] However, the inherent reactivity of the aldehyde functional group, coupled with the electronic nature of the pyrimidine ring, necessitates stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility. This guide outlines the best practices for maintaining the stability of this compound.

Recommended Storage and Handling Conditions

While specific quantitative stability data for 2-Methoxypyrimidine-5-carbaldehyde is not extensively available in public literature, a consensus on storage conditions is evident from various chemical suppliers. These recommendations are summarized in the table below. Adherence to these conditions is critical for minimizing degradation.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration slows down potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation of the aldehyde group.[2] |

| Light Exposure | Store in the dark (amber vials) | Minimizes light-induced degradation.[3] |

| Container | Tightly sealed containers | Prevents exposure to moisture and atmospheric oxygen.[4] |

| Physical Form | Solid | The compound is typically supplied as a white to yellow or brown solid. |

Experimental Workflow for Handling and Storage

To ensure the long-term stability of 2-Methoxypyrimidine-5-carbaldehyde, a systematic approach to its handling and storage is essential. The following diagram illustrates the recommended workflow from receiving the compound to its long-term storage.

References

An In-depth Technical Guide to the Electrophilicity of the Aldehyde Group in 2-Methoxypyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic character of the aldehyde group in 2-Methoxypyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. This document details the electronic properties, reactivity, and synthetic considerations of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Introduction

2-Methoxypyrimidine-5-carbaldehyde (CAS No. 90905-32-1) is a heterocyclic aromatic aldehyde featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a formyl group at the 5-position.[1] The electrophilicity of the aldehyde carbon is a critical determinant of its reactivity and is significantly modulated by the electronic effects of the pyrimidine ring and the methoxy substituent. Understanding this electrophilicity is paramount for predicting its behavior in nucleophilic addition and addition-elimination reactions, which are fundamental to the synthesis of a wide array of biologically active molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 2-Methoxypyrimidine-5-carbaldehyde is presented in Table 1. While specific experimental spectroscopic data is not widely published, typical chemical shifts in 1H and 13C NMR spectra can be predicted based on the analysis of similar pyrimidine derivatives.

Table 1: Physicochemical Properties of 2-Methoxypyrimidine-5-carbaldehyde

| Property | Value | Reference(s) |

| CAS Number | 90905-32-1 | [1] |

| Molecular Formula | C6H6N2O2 | |

| Molecular Weight | 138.12 g/mol | [2] |

| Physical Form | White to yellow to brown solid | |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C under an inert atmosphere |

Predicted Spectroscopic Data:

-

1H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyrimidine protons will likely appear as distinct singlets or doublets between δ 8.0 and 9.5 ppm. The methoxy protons will be a singlet around δ 3.9-4.2 ppm. For comparison, the aldehyde proton of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde appears at 9.79 ppm.[3]

-

13C NMR: The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 185-195 ppm. The carbons of the pyrimidine ring will resonate between δ 110 and 170 ppm, and the methoxy carbon will be around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde is expected around 1680-1710 cm-1. For a related compound, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the C=O stretch is observed at 1632 cm-1.[4]

Electrophilicity of the Aldehyde Group

The electrophilicity of the carbonyl carbon in 2-Methoxypyrimidine-5-carbaldehyde is influenced by a combination of inductive and resonance effects from the pyrimidine ring and the methoxy group.

-

Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which inductively decreases the electron density on the ring and, consequently, on the attached aldehyde group. This effect enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atoms can also stabilize the negative charge that develops on the carbonyl oxygen in the transition state of nucleophilic addition.[4]

-

Methoxy Group: The methoxy group at the 2-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the pyrimidine ring. However, its influence on the 5-position is indirect.

Overall, the aldehyde group in 2-Methoxypyrimidine-5-carbaldehyde is expected to be significantly electrophilic, readily undergoing reactions with a variety of nucleophiles.

Key Reactions and Experimental Protocols

The electrophilic nature of the aldehyde group allows for a range of important chemical transformations.

Vilsmeier-Haack Reaction for Synthesis

A common method for the synthesis of pyrimidine-5-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich pyrimidine precursor.[3][5]

Experimental Protocol: Synthesis of a Pyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction (General Procedure)

This protocol is adapted from the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde and can be considered a plausible route for the synthesis of the title compound from a suitable precursor.[3]

-

Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3, 1.0 eq) to N,N-dimethylformamide (DMF, 2.0 eq) with vigorous stirring.

-

Formylation: To a suspension of the starting pyrimidine (e.g., 2-methoxypyrimidine, 1.0 eq) in an appropriate solvent (e.g., benzene, dichloroethane), add the freshly prepared Vilsmeier reagent dropwise.[3]

-

Reaction: Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, pour the reaction mixture onto ice and stir overnight.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Caption: Synthetic pathway for 2-Methoxypyrimidine-5-carbaldehyde via the Vilsmeier-Haack reaction.

Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high stereo- and regioselectivity.[6][7] The electrophilic aldehyde of 2-Methoxypyrimidine-5-carbaldehyde is an excellent substrate for this reaction.

Experimental Protocol: Wittig Reaction of 2-Methoxypyrimidine-5-carbaldehyde (General Procedure)

This is a general protocol for a Wittig reaction and would require optimization for this specific substrate.

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C (dry ice/acetone bath). Add a strong base, such as n-butyllithium (n-BuLi, 1.0 eq), dropwise. Allow the resulting ylide solution to stir at this temperature for 30 minutes, then warm to 0°C for 1 hour.

-

Reaction with Aldehyde: Cool the ylide solution back to -78°C and add a solution of 2-Methoxypyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkene.

Caption: General workflow for the Wittig reaction with 2-Methoxypyrimidine-5-carbaldehyde.

Conclusion

The aldehyde group of 2-Methoxypyrimidine-5-carbaldehyde possesses a significant electrophilic character due to the electron-withdrawing nature of the pyrimidine ring. This inherent reactivity makes it a versatile synthon for the preparation of a diverse range of pyrimidine-based compounds with potential applications in drug discovery and materials science. The provided protocols and theoretical background serve as a valuable resource for researchers aiming to utilize this important building block in their synthetic endeavors. Further quantitative studies, such as kinetic analysis of its reactions with various nucleophiles, would provide a more precise understanding of its electrophilicity.

References

- 1. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE | 90905-32-1 [chemicalbook.com]

- 2. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

The 2-Methoxypyrimidine Scaffold: A Privileged Motif in Drug Discovery and Its Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-methoxypyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its presence in a multitude of biologically active compounds underscores its importance as a "privileged structure" in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities associated with the 2-methoxypyrimidine scaffold, with a focus on its anticancer, antimicrobial, anti-HIV, and kinase inhibitory properties. This document details the experimental protocols for evaluating these activities, presents quantitative data for key compounds, and visualizes the intricate signaling pathways modulated by these molecules.

Diverse Biological Activities of the 2-Methoxypyrimidine Scaffold

The inherent chemical features of the 2-methoxypyrimidine ring, including its hydrogen bonding capabilities and conformational flexibility, allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.

Anticancer Activity

Derivatives of 2-methoxypyrimidine have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. A notable example is the natural product Bacimethrin (4-amino-5-(hydroxymethyl)-2-methoxypyrimidine), which has shown activity against several yeasts and bacteria and has served as a lead compound for further development.[1][2] Synthetic derivatives have been shown to exhibit cytotoxic effects against a range of human cancer cell lines.[3]

Antimicrobial and Antifungal Activity

The 2-methoxypyrimidine scaffold is a constituent of various compounds exhibiting potent antimicrobial and antifungal properties.[3] These compounds often act by interfering with essential microbial processes. For instance, some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] The structure-activity relationship studies have indicated that substitutions on the pyrimidine ring can significantly influence the antimicrobial spectrum and potency.[3]

Anti-HIV Activity

Several 2-methoxypyrimidine derivatives have been identified as inhibitors of the human immunodeficiency virus (HIV).[4][5] A key target for these compounds is the HIV reverse transcriptase (RT), an essential enzyme for viral replication.[4] By binding to and inhibiting RT, these compounds can effectively block the conversion of the viral RNA genome into DNA, thus halting the viral life cycle.

Kinase Inhibitory Activity

A significant area of research for 2-methoxypyrimidine derivatives is their role as kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-methoxypyrimidine core can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding site of various kinases and inhibit their activity.[6] This has led to the development of potent inhibitors of kinases such as Janus kinase 2 (JAK2), which is involved in the JAK-STAT signaling pathway.[6]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for representative 2-methoxypyrimidine derivatives, showcasing their potency against various biological targets.

Table 1: Anticancer Activity of 2-Methoxypyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bacimethrin | Various | Not specified | [1][2] |

| Compound 4j | MCF7 (Breast) | 0.58 | [1] |

Table 2: Antimicrobial Activity of 2-Methoxypyrimidine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Bacimethrin | Staphylococcus aureus | Potent | [4] |

| Compound 3 | Staphylococcus aureus | As potent as trimethoprim | [5] |

Table 3: Anti-HIV Activity of 2-Methoxypyrimidine Derivatives

| Compound | Virus Strain | IC50 (µg/mL) | Reference |

| Compound 26 | HIV-1 | >2.07 | [4] |

| Compound 30 | HIV-1 | >3.02 | [4] |

| Compound 4 | HIV-1 | 90% inhibition at 12.5 µg/mL | [5] |

| Compound 5 | HIV-1 | 90% inhibition at 25 µg/mL | [5] |

Table 4: Kinase Inhibitory Activity of 2-Methoxypyrimidine Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

| FTO-02 | FTO | 2.2 | [7] |

| FTO-04 | FTO | 3.4 | [7] |

| 2-methoxypyrimidine scaffold compounds | FTO | <15 | [7] |

| Compound 26 | uPA | 0.053 | [8] |

| Compound 27 | uPA | 0.042 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Aminopyrimidine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyrimidine ring.[6]

Materials:

-

5-Methoxy-2-methylthiopyrimidine

-

Primary or secondary amine

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

In a reaction flask, dissolve 5-Methoxy-2-methylthiopyrimidine (1 equivalent) and the desired amine (1.2 equivalents) in anhydrous DMF.

-

Heat the reaction mixture to 120°C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure 2-amino-5-methoxypyrimidine derivative.[6]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

96-well plates

-

Cell culture medium

-

2-methoxypyrimidine test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Add the diluted compounds to the wells and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

-

2-methoxypyrimidine test compounds

-

Inoculum of the microorganism

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay measures the inhibition of HIV-1 reverse transcriptase activity.

Materials:

-

Streptavidin-coated 96-well plates

-

Recombinant HIV-1 RT

-

Template/primer (e.g., poly(A) x oligo(dT)15)

-

dNTP mix (including DIG-dUTP and biotin-dUTP)

-

2-methoxypyrimidine test compounds

-

Anti-digoxigenin-peroxidase (Anti-DIG-POD) conjugate

-

Peroxidase substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Coat the streptavidin plate with the biotinylated template/primer.

-

Prepare serial dilutions of the test compounds.

-

Add the reaction mixture (containing dNTPs), test compounds, and recombinant HIV-1 RT to the wells.

-

Incubate the plate to allow the reverse transcription reaction to proceed.

-

Wash the wells and add the Anti-DIG-POD conjugate.

-

Incubate and wash the wells again.

-

Add the peroxidase substrate and incubate until color develops.

-

Add the stop solution and measure the absorbance.

-

Calculate the percent inhibition and determine the IC50 value.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

-

384-well plates

-

Kinase (e.g., JAK2)

-

Peptide substrate

-

ATP

-

Assay buffer

-

2-methoxypyrimidine test compounds

-

ATP detection reagent (e.g., Kinase-Glo®)

-

Plate reader capable of measuring luminescence

Procedure:

-

Dispense the test compounds at various concentrations into the wells of a 384-well plate.

-

Prepare a kinase reaction mixture containing the kinase, peptide substrate, and ATP in the assay buffer.

-

Add the kinase reaction mixture to the wells to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the ATP detection reagent to stop the reaction and generate a luminescent signal.

-

Incubate for a short period to stabilize the signal.

-

Measure the luminescence intensity of each well using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2-methoxypyrimidine derivatives and a general experimental workflow for their evaluation.

Conclusion

The 2-methoxypyrimidine scaffold represents a highly valuable framework in the field of drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-HIV, and kinase inhibitory effects. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development of novel therapeutics based on this promising chemical entity. Continued exploration of the 2-methoxypyrimidine scaffold holds great promise for addressing unmet medical needs across various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Methoxypyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 2-methoxypyrimidine-5-carbaldehyde with various aryl and heteroaryl boronic acids. This reaction is a critical transformation in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many pharmacologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] In the context of drug discovery, the pyrimidine scaffold is a privileged structure found in numerous therapeutic agents, including kinase inhibitors for oncology.[2] The functionalization of pyrimidines, such as 2-methoxypyrimidine-5-carbaldehyde, through Suzuki coupling allows for the creation of diverse chemical libraries for screening and lead optimization. The aldehyde group at the 5-position can be a useful handle for further synthetic modifications.

The successful execution of the Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system.[3] Palladium catalysts are most commonly employed, often in combination with phosphine ligands.[1][3] The choice of base is crucial for the transmetalation step, and a variety of inorganic bases can be utilized.[3][4] Solvent systems typically consist of an organic solvent mixed with an aqueous solution to facilitate the dissolution of both the organic substrates and the inorganic base.[3][5]

Key Reaction Components and Considerations

Several factors influence the outcome of the Suzuki coupling of 2-methoxypyrimidine-5-carbaldehyde:

-

Palladium Catalyst: A range of palladium(0) and palladium(II) precatalysts can be effective. Commonly used catalysts include Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].[3][6] The choice of catalyst and associated ligand can significantly impact reaction efficiency and scope.

-

Base: An inorganic base is essential for activating the boronic acid for transmetalation.[4] Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[3] The strength and solubility of the base can affect reaction rates and yields.

-

Solvent System: A mixture of an organic solvent and water is often optimal.[5] Popular choices include 1,4-dioxane/water, toluene/ethanol, and DMF.[3][6][7] The solvent system influences the solubility of reactants and the efficacy of the base.

-

Reaction Temperature: The reaction temperature can vary, with microwave-assisted heating often leading to significantly shorter reaction times.[8] Conventional heating is also widely used, typically in the range of 80-110°C.[2][7]

-

Aryl Boronic Acid: The electronic nature of the substituent on the aryl boronic acid can affect its reactivity. Electron-rich boronic acids tend to give good to better yields, while electron-withdrawing groups can slow down the transmetalation step.[9]

Comparative Data of Suzuki Coupling Conditions

The following table summarizes various conditions reported for the Suzuki coupling of related pyrimidine derivatives, which can serve as a guide for optimizing the reaction of 2-methoxypyrimidine-5-carbaldehyde.

| Entry | Pyrimidine Substrate | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | - | - | Good | [9] |

| 2 | 2,4,6-trichloropyrido[2,3-d]pyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/Ethanol (3:1) | 110 | - | 83 | [7] |

| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 | [8][10] |

| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | Good-Excellent | [8] |

| 5 | 5-Bromo-2-chloro-4-methoxypyrimidine | Arylboronic acid | - | - | Organic Solvent/Water | 80-100 | - | - | [2] |

| 6 | 2,4,5,6-tetrachloropyrimidine | Arylboronic acid | Pd(PPh₃)₂Cl₂ (1-5) | K₂CO₃ (aq) | Dioxane | 60-80 | 2-5 | 80-97 | [11] |

Experimental Protocol: Suzuki Coupling of 2-Methoxypyrimidine-5-carbaldehyde

This protocol is a generalized procedure based on commonly employed conditions for the Suzuki coupling of functionalized pyrimidines. Optimization may be required for specific substrates.

Materials:

-

2-Methoxypyrimidine-5-carbaldehyde (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Round-bottom flask or microwave reaction vessel

-

Magnetic stirrer and heating source (oil bath or microwave reactor)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or microwave reaction vessel equipped with a magnetic stir bar, add 2-methoxypyrimidine-5-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction:

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2][6]

-

Separate the organic layer, and if necessary, extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A generalized workflow for the Suzuki coupling experiment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Methoxypyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of a library of potential kinase inhibitors utilizing 2-Methoxypyrimidine-5-carbaldehyde as a key starting material. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent enzyme inhibitors, particularly protein kinase inhibitors.[1][2][3] This document outlines a synthetic strategy based on reductive amination followed by a coupling reaction, provides detailed experimental procedures, presents quantitative data for a representative set of synthesized compounds, and includes diagrams of the experimental workflow and a relevant signaling pathway targeted by such inhibitors.

Introduction

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.[2] The 2-aminopyrimidine core, in particular, is a well-established pharmacophore that can mimic the hydrogen bonding pattern of the adenine base of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their function.[1]

2-Methoxypyrimidine-5-carbaldehyde is a versatile building block for the synthesis of diverse compound libraries.[4] The aldehyde functionality provides a convenient handle for introducing molecular diversity through reactions such as reductive amination. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of the synthesized inhibitors. This document details a two-step synthetic protocol to generate a library of N-substituted aminomethyl-pyrimidines, which are common substructures in various kinase inhibitors.

Synthetic Strategy

The overall synthetic approach involves a two-step reaction sequence starting from 2-Methoxypyrimidine-5-carbaldehyde.

-